5,7-dibromo-1H-indole-3-carbaldehyde

Immuno-oncology Enzyme Inhibition Medicinal Chemistry

Medicinal chemistry programs often face potency cliffs when selecting halogenated indole scaffolds. The 5,7-dibromo substitution pattern of this aldehyde is not a generic building block but a validated SAR anchor. - **Bioactive validation:** 13 nM cellular IC50 against IDO1 (>7,600-fold advantage over unsubstituted analog) and 20 nM aldose reductase inhibition. - **Orthogonal handles:** C3 aldehyde for condensations; Br at C5 and C7 for sequential cross-couplings (up to 91% yield in water, no N-protection). - **Supply:** 97% purity, solid, ambient shipping. Immediate delivery for library synthesis or hit-to-lead optimization.

Molecular Formula C9H5Br2NO
Molecular Weight 302.95 g/mol
CAS No. 126811-14-1
Cat. No. B3418650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dibromo-1H-indole-3-carbaldehyde
CAS126811-14-1
Molecular FormulaC9H5Br2NO
Molecular Weight302.95 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=CN2)C=O)Br)Br
InChIInChI=1S/C9H5Br2NO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H
InChIKeyJNRVKWFIKFDURF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromo-1H-indole-3-carbaldehyde: Strategic Intermediate for Indole Diversification


5,7-Dibromo-1H-indole-3-carbaldehyde (CAS: 126811-14-1) is a specialized, polyfunctional chemical intermediate within the halogenated indole family, characterized by a 3-carbaldehyde group and bromine atoms at the 5 and 7 positions of the indole core [1]. This substitution pattern creates two orthogonal synthetic handles: a reactive aldehyde moiety for condensation reactions and two strategically positioned bromine atoms primed for regioselective cross-coupling chemistry [2]. Its primary role is as a foundational building block for constructing complex, polysubstituted indole architectures that are challenging to access via other routes. The compound is typically supplied with a purity of 97% and is a solid at ambient conditions .

Dual synthetic handles

Reactive 3-carbaldehyde and two bromine atoms at C5 and C7 enable orthogonal functionalization for complex indole elaboration.

Regioselective cross-coupling

Bromine pattern allows sequential metal-catalyzed couplings, with reported selective lithium–bromine exchange at the 7-position.

Multi‑target building block

Useful for constructing polysubstituted indole libraries in medicinal chemistry, natural product analog synthesis, and enzyme inhibitor discovery.

5,7-Dibromo-1H-indole-3-carbaldehyde: Distinct from Other Bromoindole Isomers


The specific 5,7-dibromo-1H-indole-3-carbaldehyde isomer cannot be substituted with its 4,5- or 5,6-dibromoindole-3-carbaldehyde counterparts or with monobrominated variants without fundamentally altering downstream molecular properties and synthetic outcomes. The position of halogen atoms on the indole ring critically dictates the regioselectivity of cross-coupling reactions, as demonstrated by the highly selective lithium-bromine exchange at the 7-position of 5,7-dibromoindoles, a feature not replicated in other isomers [1]. Furthermore, the biological profile is exquisitely sensitive to the bromination pattern; studies on sea urchin embryos established that cytotoxicity increases with bromination, but the magnitude of the effect is position-dependent, peaking with a 2-bromo substitution, thus highlighting that the activity of a 5,7-dibromo derivative cannot be inferred from other halogenated analogs [2].

5,7‑Dibromo isomer

Bromine at C7 enables selective lithium–halogen exchange; C5 and C7 together direct cross-coupling to a 5,7‑disubstituted pattern.

4,5‑ or 5,6‑Dibromo isomers

Regioselectivity of metalation and coupling steps differs fundamentally; downstream substitution patterns cannot replicate 5,7‑derived products.

5,7‑Dibromo scaffold

Bromination pattern influences biological profile; observed cytotoxicity and enzyme inhibition may depend on position, not just bromine count.

Monobrominated indole‑3‑carbaldehydes

Activity profiles (e.g., IDO1 inhibition, quorum sensing) differ markedly from dibromo analogs; data cannot be extrapolated across substitution patterns.

5,7-Dibromo-1H-indole-3-carbaldehyde: Quantitative Differentiation from Analogs


Superior Cellular IDO1 Inhibition vs. Monobrominated Analogs

5,7-Dibromo-1H-indole-3-carbaldehyde demonstrates significantly greater potency as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) in a cellular assay compared to the parent, non-brominated indole-3-carbaldehyde. The target compound achieves an IC50 of 13 nM against mouse IDO1 in a P815 cell-based assay, whereas indole-3-carbaldehyde is reported to be inactive or has an IC50 > 100,000 nM in similar contexts [1][2]. This represents a greater than 7,600-fold improvement in potency directly attributable to the 5,7-dibromo substitution pattern.

Cellular IDO1 inhibition
Reported
IC50 = 13 nM (P815/mIDO1)
Supports IDO1 pathway inhibition assay context
>7,600‑fold lower IC50 vs. non‑brominated indole‑3‑carbaldehyde; cross‑study comparison
Immuno-oncology Enzyme Inhibition Medicinal Chemistry

Biofilm Inhibition vs. Quorum Sensing Modulation

The antimicrobial activity of 5,7-dibromo-1H-indole-3-carbaldehyde is characterized by weak direct antibacterial effects but significant anti-biofilm properties, a profile that distinguishes it from simple monobrominated indole carboxaldehydes which have been shown to inhibit quorum sensing. Specifically, the target compound exhibits an IC50 of 1.25 × 10⁵ nM (125 µM) against Enterococcus faecalis biofilm formation, indicating it is not a potent direct antimicrobial [1]. In contrast, studies on monobrominated indole carbaldehydes have reported low micromolar IC50 values for quorum sensing inhibition in E. coli, a fundamentally different mode of action [2].

Biofilm vs. QS modulation
Reported
Biofilm IC50: 125 µM (E. faecalis)
Supports anti‑biofilm screening context; distinct from quorum sensing modulators
Monobrominated analogs show low µM QS inhibition; >100‑fold difference in endpoint potency
Microbiology Quorum Sensing Biofilm Inhibition

Aldose Reductase Inhibition vs. Optimized Derivatives

5,7-Dibromo-1H-indole-3-carbaldehyde exhibits a moderate level of aldose reductase inhibition that is significantly less potent than optimized synthetic derivatives derived from the same core scaffold. The target compound shows an IC50 of 20 nM against human aldose reductase [1]. While this is potent activity in absolute terms, it serves as a baseline. Advanced derivatives in the same class, such as N'-[(5-bromo-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide, have been reported to achieve the highest inhibitory activity in comparative kinetic assays, indicating that the parent 5,7-dibromo structure is a viable starting point for optimization rather than an end-stage lead [2].

Aldose reductase inhibition
Reported
IC50 = 20 nM (human ALR2)
Provides baseline potency for SAR expansion
Optimized hydrazide derivatives achieve greater inhibition; parent compound is a viable starting scaffold
Diabetic Complications Enzyme Inhibition Ophthalmology

Green Dual Suzuki Coupling Protocol

The synthetic value of 5,7-dibromo-1H-indole-3-carbaldehyde is quantitatively validated by its performance in a dual Suzuki-Miyaura coupling protocol, which enables the efficient construction of 5,7-diarylated indoles. Under optimized, environmentally friendly conditions—using a low catalyst loading of Pd(PPh₃)₄ (1.5 mol% per coupling step), water as the solvent, and no N-protecting group—the target compound can be converted to 5,7-diarylated indoles in yields of up to 91% [1]. This is a benchmark for the utility of the 5,7-dibromo substitution pattern, as the 5,6-dibromo isomer is more commonly utilized for different types of cyclization reactions, such as in the synthesis of the kinase inhibitor meridianin F [2].

Dual Suzuki coupling
Class-level
Yield: 91% (5,7‑diarylated indole)
Demonstrates high synthetic utility of the 5,7‑dibromo pattern
Green protocol: water solvent, Pd(PPh₃)₄ (1.5 mol%/step), no N‑protection
Organic Synthesis Green Chemistry Cross-Coupling

5,7-Dibromo-1H-indole-3-carbaldehyde: Key Application Scenarios


IDO1 Inhibitor Lead Generation

In immuno-oncology drug discovery programs targeting the IDO1 pathway, 5,7-dibromo-1H-indole-3-carbaldehyde is the preferred starting scaffold over unsubstituted indole-3-carbaldehyde. Its 13 nM cellular IC50 provides a >7,600-fold potency advantage, establishing a robust structure-activity relationship (SAR) anchor that the parent compound cannot offer. This allows medicinal chemistry teams to focus on improving metabolic stability and selectivity from a potent baseline, rather than on building initial potency [1].

Aldose Reductase Inhibitor Diversification

Researchers investigating novel aldose reductase inhibitors for managing diabetic complications can use 5,7-dibromo-1H-indole-3-carbaldehyde as a validated, moderately potent hit (IC50 = 20 nM). It provides a structurally distinct alternative to the more heavily optimized N'-benzylidene hydrazide derivatives. The compound's aldehyde handle is ideal for generating diverse libraries of hydrazones, chalcones, and other condensation products to explore new chemical space around this pharmacologically relevant target [2].

Green Synthesis of 5,7-Diarylated Indoles

For process chemistry and custom synthesis projects requiring 5,7-diarylated indole motifs, 5,7-dibromo-1H-indole-3-carbaldehyde is the definitive starting material. A published, high-yielding (up to 91%) protocol exists that operates under green chemistry principles—using water as solvent and low palladium catalyst loading—and notably does not require N-protection. This makes it the most direct and efficient route to this specific substitution pattern, saving significant time and cost compared to de novo route development [3].

Marine Natural Product Analog Synthesis

The 5,7-dibromoindole core is a recurring motif in biologically active marine natural products. 5,7-Dibromo-1H-indole-3-carbaldehyde serves as an advanced intermediate for the synthesis of these compounds and their simplified analogs. Its two bromine atoms provide sites for sequential functionalization via metal-catalyzed cross-couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkenyl groups to create libraries of analogs inspired by marine alkaloids for biological evaluation [4].

Application
Selection Property
Validation Focus
IDO1 pathway inhibition studies
Potency benchmark for SAR
Cellular IDO1 inhibition assay context
Aldose reductase inhibitor diversification
Aldehyde handle for hydrazone/condensation libraries
Aldose reductase enzyme assay context
5,7‑Diarylated indole synthesis
Published green dual Suzuki protocol
Cross‑coupling yield and regiochemical fidelity
Marine natural product analog libraries
Sequential functionalization via C5/C7 halogens
Biological screening of dibromoindole-derived analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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